Diethyl 1,2,3-triazine-4,6-dicarboxylate

Heterocyclic chemistry Cycloaddition Pyrimidine synthesis

Diethyl 1,2,3-triazine-4,6-dicarboxylate (CAS 1628443-82-2, MFCD28024682) is a 4,6-disubstituted 1,2,3-triazine bearing two electron-withdrawing ethoxycarbonyl groups at the C4 and C6 positions of the heterocyclic ring. It belongs to the 1,2,3-triazine (v-triazine) isomer class, which is the least explored of the three triazine regioisomers yet has emerged as a uniquely versatile azadiene platform for inverse-electron-demand Diels–Alder (IEDDA) cycloaddition reactions.

Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
Cat. No. B12052372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,2,3-triazine-4,6-dicarboxylate
Molecular FormulaC9H11N3O4
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=N1)C(=O)OCC
InChIInChI=1S/C9H11N3O4/c1-3-15-8(13)6-5-7(11-12-10-6)9(14)16-4-2/h5H,3-4H2,1-2H3
InChIKeyWSXMBZCJYIARRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1,2,3-Triazine-4,6-Dicarboxylate – A 4,6-Disubstituted Azadiene Building Block for Inverse-Electron-Demand Cycloaddition


Diethyl 1,2,3-triazine-4,6-dicarboxylate (CAS 1628443-82-2, MFCD28024682) is a 4,6-disubstituted 1,2,3-triazine bearing two electron-withdrawing ethoxycarbonyl groups at the C4 and C6 positions of the heterocyclic ring [1]. It belongs to the 1,2,3-triazine (v-triazine) isomer class, which is the least explored of the three triazine regioisomers yet has emerged as a uniquely versatile azadiene platform for inverse-electron-demand Diels–Alder (IEDDA) cycloaddition reactions [2]. The compound is commercially available as a solid in ≥95% purity (Sigma-Aldrich, ALD00110; Leyan, 97%) with a molecular weight of 225.20 g/mol and recommended storage at 2–8 °C [3].

Why 1,2,3-Triazine Regioisomers and Substitution Patterns Cannot Be Interchanged in Cycloaddition Workflows


Within the 1,2,3-triazine scaffold, both the position and the electronic nature of substituents exert a decisive and non-interchangeable influence on cycloaddition reactivity, reaction mode (C4/N1 versus C5/N2), and regioselectivity [1]. Pairwise competition experiments have established a definitive reactivity ranking for amidine cycloadditions: C5-ester-substituted 1,2,3-triazine (3) > 4,6-disubstituted (6) > 4-monosubstituted (5) > 4,5,6-trisubstituted (8) > parent 1,2,3-triazine (1). Critically, the 4,6-disubstituted system (6) uniquely redirects the cycloaddition mode with ynamines from C4/N1 to C5/N2, a switch not observed with the parent compound [1]. Consequently, substituting diethyl 1,2,3-triazine-4,6-dicarboxylate with its C5-ester analogue, its 4-monomethyl ester, or the parent unsubstituted triazine leads to fundamentally different product outcomes, reaction rates, and accessible heterocyclic scaffolds [REFS-1, REFS-2].

Quantitative Differentiation Evidence for Diethyl 1,2,3-Triazine-4,6-Dicarboxylate Versus Closest Analogs


Amidine Cycloaddition Reactivity Ranking: Head-to-Head Pairwise Competition Establishes Intermediate Activation Level

In a pairwise competition study with amidine 10b, the relative reactivity of 1,2,3-triazines followed the order 3 (C5-CO2Me) > 6 (4,6-di-CO2Et) > 5 (4-CO2Me) > 8 (4,6-di-CO2Et, 5-Me) > 1 (parent). Diethyl 1,2,3-triazine-4,6-dicarboxylate (compound 6) is more reactive than the 4-monosubstituted analogue 5 despite the additional steric encumbrance at C6, yet less reactive than the C5-substituted analogue 3 bearing complementary substitution [1]. This intermediate activation level provides a unique reactivity window that balances reaction rate with selectivity.

Heterocyclic chemistry Cycloaddition Pyrimidine synthesis

Ynamine Cycloaddition Mode Switch: Exclusive C5/N2 Regiochemistry for Pyridazine Synthesis

With ynamines, diethyl 1,2,3-triazine-4,6-dicarboxylate (6) reacts exclusively via the C5/N2 cycloaddition mode to furnish pyridazine products in 64–85% yield at room temperature (22 °C, CHCl3, 1 h) [1]. This represents a complete mode switch relative to the parent 1,2,3-triazine (1), which reacts with ynamines exclusively via C4/N1 cycloaddition. The monosubstituted analogue 5 and trisubstituted analogue 8 show mixed modes (>8:1 C5/N2 preference), whereas compound 6 delivers exclusive C5/N2 selectivity [1].

Pyridazine synthesis Cycloaddition mode Regioselectivity

Amidine Cycloaddition Yields and Reaction Time: Balanced Productivity for 4,6-Disubstituted Pyrimidine Construction

Diethyl 1,2,3-triazine-4,6-dicarboxylate (6) reacts with benzylic and aliphatic amidines to provide 2-substituted pyrimidines in 51–89% yield (CH3CN, 25 °C, 4 h) [1]. In contrast, the 4-monosubstituted analogue 5 provides higher yields (68–98%) with faster reaction times (1 h), while the fully substituted analogues 8 and 9 give lower yields (19–66%) requiring extended reaction times (16 h) [1]. Compound 6 occupies a productive middle ground, offering good yields without the diminished reactivity of trisubstituted systems.

Pyrimidine synthesis Amidine cycloaddition Reaction optimization

Electronic Activation by C4/C6 Disubstitution: Enhanced Reactivity Over C4-Monosubstituted Analogue

A competition study comparing 1,2,3-triazines 5, 6, and 8 toward ynamine 22a (1.2 equiv, 22 °C, CHCl3, 30 min) established the reactivity trend 6 > 5 > 8 [1]. The C4 and C6 disubstitution with ethoxycarbonyl groups (CO2Et) in compound 6 electronically enhances reactivity relative to compound 5 bearing a single C4 methoxycarbonyl (CO2Me) group, despite the additional steric demand at C6. In contrast, introduction of a C5 methyl group in compound 8 sterically retards cycloaddition even with the same C4/C6 diester activation [1].

Electronic effects Substituent effect Cycloaddition kinetics

Complementary Reactivity to 1,2,4-Triazine and Tetrazine Azadiene Platforms

Among the widely used heterocyclic azadienes for IEDDA reactions, 1,2,4,5-tetrazines are recognized as the most reactive, followed by 1,2,4-triazines and 1,3,5-triazines. The 1,2,3-triazine scaffold, including diethyl 1,2,3-triazine-4,6-dicarboxylate, provides a complementary reactivity profile: less reactive than tetrazines but with distinct cycloaddition modes (C4/N1 and C5/N2) that enable access to pyrimidine, pyridine, and pyridazine scaffolds not readily available from 1,2,4-triazine or tetrazine platforms [1][2]. Unlike tetrazine-3,6-dicarboxylates, which react indiscriminately with a broad range of dienophiles, the 1,2,3-triazine-4,6-dicarboxylate system exhibits dienophile-class-dependent reactivity (amidine > ynamine > enamine), offering greater tunability for selective transformations [1].

Azadiene comparison IEDDA Heterocycle synthesis

Validated Utility in Total Synthesis: Key Intermediate for Pyrimidoblamic Acid Natural Products

The Boger group employed 4,6-disubstituted 1,2,3-triazines (including the unsymmetrical variant 7 bearing a t-Bu ester) as key intermediates in the total syntheses of (−)-pyrimidoblamic acid and P-3A [1]. The IEDDA reaction between these electron-deficient 1,2,3-triazines and a chiral primary amidine formed the pyrimidine cores and introduced all necessary stereochemistry in a single convergent step. Critically, the study confirmed that introducing two electron-withdrawing groups (−CO2R) at C4 and C6 does not alter the inherent C4/N1 cycloaddition mode or the amidine regioselectivity, even with an unsubstituted C5 position (H or Me) [1]. This validates the 4,6-dicarboxylate substitution pattern for complex molecule synthesis. While the unsymmetrical t-Bu ester variant 7 gave consistently higher yields than the symmetrical diethyl ester 6, compound 6 remains the more accessible and commercially available entry point for method development [2].

Total synthesis Natural products Methodology validation

Procurement-Relevant Application Scenarios for Diethyl 1,2,3-Triazine-4,6-Dicarboxylate


Divergent Synthesis of Pyrimidine, Pyridine, and Pyridazine Libraries from a Single Building Block

Medicinal chemistry groups seeking to generate diverse nitrogen heterocyclic screening libraries can leverage diethyl 1,2,3-triazine-4,6-dicarboxylate as a common intermediate. By simply switching the dienophile class—amidines for pyrimidines (51–89% yield), enamines for pyridines, or ynamines for pyridazines (64–85% yield)—three structurally distinct heterocyclic scaffolds are accessible from one procurement item, maximizing chemical space coverage while minimizing inventory complexity [1]. This dienophile-dependent product divergence is not achievable to the same breadth with 1,2,4-triazines or tetrazines [2].

Regioselective Pyridazine Construction via Exclusive C5/N2 Cycloaddition

For programs specifically targeting pyridazine-containing drug candidates or agrochemical intermediates, diethyl 1,2,3-triazine-4,6-dicarboxylate is the preferred substrate because it provides exclusive C5/N2 cycloaddition with ynamines, delivering pyridazine products without the mixed-mode selectivity issues (>8:1) observed with C4-monosubstituted (5) or C5-methyl trisubstituted (8) analogues [1]. This exclusive regioselectivity eliminates chromatographic separation of regioisomeric products and improves isolated yields (64–85%) [1].

Convergent Total Synthesis of Pyrimidine-Containing Natural Products

Process chemistry and natural product synthesis groups can adopt the Boger group's validated strategy using 4,6-disubstituted 1,2,3-triazines for convergent assembly of pyrimidine-containing natural products such as (−)-pyrimidoblamic acid and P-3A [1]. The IEDDA reaction with chiral amidines simultaneously constructs the pyrimidine core and installs stereochemistry in a single step, offering strategic convergence advantages for late-stage diversification. Diethyl 1,2,3-triazine-4,6-dicarboxylate serves as the commercially available entry point for method development and initial scale-up before transitioning to custom unsymmetrical variants if higher yields are required [REFS-1, REFS-2].

Methodology Development for Noncomplementary Substituted Azadiene Cycloadditions

Academic and industrial methodology groups investigating electronic and steric effects in IEDDA reactions use diethyl 1,2,3-triazine-4,6-dicarboxylate as a benchmark substrate. Its well-characterized reactivity profile—faster than C4-monosubstituted analogue 5, slower but more selective than C5-substituted analogue 3, and with a unique ynamine mode switch—makes it an ideal reference compound for calibrating new dienophiles, catalysts, or reaction conditions [1]. The compound's commercial availability (≥95% purity, Sigma-Aldrich ALD00110; 97% purity, Leyan 2215387) ensures reproducible entry into these studies [2].

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